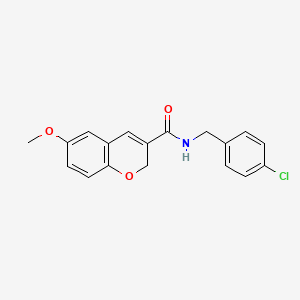

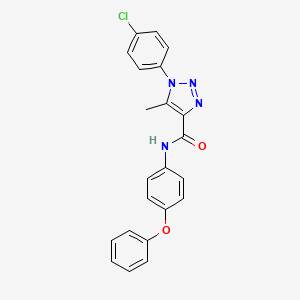

N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide and related compounds often involves multi-step chemical reactions, including etherification, oximation, and Beckmann rearrangement. For example, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, a compound with a somewhat similar structure, was synthesized through a sequence of reactions starting from rotenone and dimethyloxosulphonium methylide (Chen, Ye, & Hu, 2012). Such methodologies highlight the complex strategies employed in synthesizing chromene-carboxamide derivatives.

Molecular Structure Analysis

The molecular structure of chromene derivatives, including N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide, is characterized by X-ray crystallography and spectroscopic methods. The crystal structure of related compounds often reveals important aspects like conformation, bond lengths, and angles, which are crucial for understanding the chemical behavior of these molecules. For instance, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides demonstrated that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide and cis geometries with respect to the chromone ring and the carbonyl group of the amide (Gomes, Low, Cagide, & Borges, 2015).

Chemical Reactions and Properties

Chromene-carboxamide derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. These reactions include multicomponent syntheses, cyclocoupling reactions, and transformations facilitated by catalysts, which lead to the formation of highly functionalized derivatives. For example, 3H-Naphtho[2.1-b]pyran-2-carboxamides were synthesized from a three-component cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids (Nizami & Hua, 2018).

Applications De Recherche Scientifique

Anticancer Drug Development

A significant area of application for N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide and related compounds is in the development of anticancer drugs. Research has focused on synthesizing compounds that show high tumor specificity with minimal toxicity to normal cells. A study reviewing the tumor specificity and keratinocyte toxicity of various compounds synthesized in a laboratory found that certain chromene derivatives, including compounds similar to N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide, induced apoptotic cell death in human oral squamous cell carcinoma (OSCC) cell lines while showing the least toxicity to normal oral keratinocytes. These findings suggest that chemical modification of chromene derivatives could lead to the development of new anticancer drugs with reduced side effects (Sugita et al., 2017).

Synthetic Procedures for Chromene Derivatives

N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide belongs to a class of compounds with considerable pharmacological importance, known as chromenes. The synthesis of chromenes, including those similar to N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide, has been reviewed extensively, highlighting various synthetic protocols. These include Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl-2-halobenzoates. Such synthetic procedures are crucial for the production of chromene derivatives that serve as core structures in secondary metabolites and have considerable pharmacological importance (Mazimba, 2016).

Pharmacological Significance of Chromene Derivatives

The pharmacological significance of chromene derivatives, including N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide, extends beyond their anticancer potential. These compounds serve as core structures for secondary metabolites with varied pharmacological activities. The synthetic accessibility and structural diversity of chromenes make them valuable in the development of new drugs with improved efficacy and reduced toxicity. The literature describes various methods for synthesizing chromene derivatives, emphasizing the importance of these compounds in medicinal chemistry and drug development processes (Mazimba, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-22-16-6-7-17-13(9-16)8-14(11-23-17)18(21)20-10-12-2-4-15(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJZSGSIIHVGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)

![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)

![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)

![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)